molecular formula C11H22N4O4 B558629 (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid CAS No. 13726-76-6

(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid

Cat. No. B558629
CAS RN: 13726-76-6
M. Wt: 274.32 g/mol
InChI Key: HSQIYOPBCOPMSS-ZETCQYMHSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is a monoprotected derivative of DAP . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” was confirmed through NMR, elemental analysis, and IR spectroscopic analysis .


Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is a solid at 20°C. Its molecular formula is C9H17NO4, and its molecular weight is 203.24 g/mol .

Scientific Research Applications

Reaction Pathways and Product Formation

A study explored the reaction pathways involving the guanidino group of arginine and α-dicarbonyl compound methylglyoxal. This reaction, using N(α)-tert-butoxycarbonyl (Boc)-arginine, resulted in the formation of several products under physiological conditions, highlighting the chemical's role in complex organic reactions (Klöpfer, Spanneberg, & Glomb, 2011).

Synthesis of Amino Acids and Peptides

The chemical has been used in the synthesis of enantiopure non-natural alpha-amino acids. A methodology involving the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate was applied for synthesizing a variety of delta, epsilon-unsaturated alpha-amino acids, including (S)-2-amino-oleic acid (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Role in Collagen Cross-Links

Another research effort described the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links. This demonstrates the utility of this chemical in biochemical applications, particularly in the structural and functional aspects of proteins (Adamczyk, Johnson, & Reddy, 1999).

Applications in Organic Synthesis

The compound is also significant in organic synthesis. For example, it was used in the synthesis of isotopically labeled (+)-deoxypyridinoline, showcasing its application in producing labeled compounds for various research purposes (Adamczyk, Johnson, Reddy, & Rege, 2000).

Environmental Applications

Additionally, the modified form of this compound (2-amino-5-guanidinopentanoic acid) was used to develop activated carbon for removing methylene blue dye from aqueous medium, indicating its potential in environmental remediation applications (Naushad et al., 2019).

Safety And Hazards

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The use of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” in the synthesis of indole derivatives for the treatment and prevention of bacterial infections suggests potential future directions in medical and pharmaceutical research . Additionally, the use of AAILs in organic synthesis presents opportunities for further exploration and development .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIYOPBCOPMSS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160126
Record name N2-(tert-Butoxycarbonyl)-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid

CAS RN

13726-76-6
Record name N-tert-Butoxycarbonyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(tert-Butoxycarbonyl)-L-arginine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(tert-Butoxycarbonyl)-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-butoxycarbonyl)-L-arginine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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